MAO-A Inhibitory Potency: Direct Comparison with the Reference Inhibitor Clorgyline
3-Amino-5-(aminomethyl)benzonitrile exhibits weak inhibition of recombinant bovine MAO-A with an IC50 of 1.24 µM (1,240 nM) when measured using benzylamine or serotonin as substrate in a fluorimetric assay [1]. In contrast, the selective, irreversible MAO-A inhibitor clorgyline displays an IC50 of approximately 2.4–19.5 nM under comparable in vitro conditions [2]. This represents an approximately 64‑ to 517‑fold lower potency, clearly positioning the target compound as a low‑affinity tool or a negative control rather than a lead‑like inhibitor.
| Evidence Dimension | MAO-A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.24 µM (1,240 nM) |
| Comparator Or Baseline | Clorgyline: IC50 = 2.4–19.5 nM |
| Quantified Difference | Approximately 64‑ to 517‑fold weaker potency |
| Conditions | Recombinant bovine mitochondrial MAO-A; substrate: benzylamine or serotonin; 60 min incubation; fluorimetry detection |
Why This Matters
This data defines the compound's utility as a low‑potency MAO‑A probe rather than a potent inhibitor, guiding appropriate experimental use and procurement decisions.
- [1] BindingDB. BDBM50597779 (CHEMBL5205498). IC50 for recombinant bovine MAO-A: 1.24E+3 nM. View Source
- [2] PMC Table S3. IC50 values for clorgyline (MAO‑A: 19.5 ± 1.1 nM) and other reference inhibitors. PMID: 34743062. View Source
